5,5'-(Naphthalene-1,4-diyl)diisophthalic Acid: The "Molecular Fan" Ligand
5,5'-(Naphthalene-1,4-diyl)diisophthalic Acid: The "Molecular Fan" Ligand
Topic: Properties and Applications of 5,5'-(Naphthalene-1,4-diyl)diisophthalic Acid (H₄NPDI) Content Type: Technical Whitepaper Audience: Researchers, Material Scientists, and Drug Development Professionals[1]
[1]
Executive Summary
In the realm of Reticular Chemistry, the static porosity of Metal-Organic Frameworks (MOFs) is often limited by diffusion resistance, particularly when pore sizes match the kinetic diameter of guest molecules.[2] 5,5'-(naphthalene-1,4-diyl)diisophthalic acid (H₄NPDI) represents a paradigm shift in ligand design.[1] Unlike rigid tetracarboxylate linkers (e.g., terphenyl derivatives used in NOTT-101), H₄NPDI incorporates a rotatable naphthalene core flanked by two isophthalic acid moieties.[1][2]
This specific architecture allows for the construction of "dynamic" MOFs, such as ZJU-701 , where the naphthalene moiety acts as a molecular fan or rotor.[2][3] This rotation actively accelerates the diffusion of guest molecules (like benzene) through the framework, overcoming the traditional trade-off between high selectivity (tight pores) and fast kinetics (large pores).
Molecular Architecture & Physicochemical Properties[4][5][6][7][8][9][10]
Structural Analysis
The H₄NPDI ligand consists of a central naphthalene ring connected to two isophthalic acid groups at the 1 and 4 positions.[2]
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Wings: 5-isophthalic acid (benzene-1,3-dicarboxylic acid).[2]
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Connectivity: Tetratopic (4 carboxylate groups).[2]
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Symmetry:
or depending on conformation.
The critical feature is the dihedral angle between the naphthalene plane and the phenyl rings of the isophthalic acid groups.[2] This bond allows for torsional rotation, which is the mechanistic basis of the "molecular fan" effect observed in Fe-based MOFs.[2]
Key Properties Table[2][12]
| Property | Value / Description |
| Formula | C₂₆H₁₆O₈ |
| Molecular Weight | 456.40 g/mol |
| Solubility | Soluble in DMF, DMSO, DMAc; Insoluble in Water, Methanol (protonated form).[1][2] |
| Acidity (pKa) | ~3.5–4.5 (Carboxylic acid protons) |
| Thermal Stability | Ligand stable up to ~300°C; MOF (ZJU-701) stable up to ~400°C. |
| Coordination Mode | Typically coordinates as a tetracarboxylate ( |
Synthesis Protocol: Ligand & MOF[3][6][8][13]
Ligand Synthesis (H₄NPDI)
The synthesis follows a standard Suzuki-Miyaura coupling pathway, ensuring high regioselectivity and yield.[2]
Reagents:
-
(3,5-Bis(methoxycarbonyl)phenyl)boronic acid (or pinacol ester)[1]
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Pd(PPh₃)₄ (Catalyst)[1]
-
Solvents: 1,4-Dioxane / Water[2]
Step-by-Step Workflow:
-
Coupling: Dissolve 1,4-dibromonaphthalene (1 eq) and the boronate ester (2.2 eq) in degassed 1,4-dioxane.
-
Catalysis: Add Pd(PPh₃)₄ (5 mol%) and aqueous K₂CO₃ (2M). Reflux under N₂ for 48 hours.
-
Isolation: Cool, filter, and evaporate solvent.[1][2] Redissolve in CHCl₃, wash with brine, and purify via column chromatography to obtain the tetra-ester intermediate.
-
Hydrolysis: Reflux the ester in THF/MeOH/H₂O with excess NaOH (10 eq) for 12 hours.
-
Acidification: Acidify with HCl to pH 1. Collect the white precipitate (H₄NPDI) by filtration.[2]
MOF Fabrication: ZJU-701 (Fe-Based)
The primary application of H₄NPDI is the synthesis of ZJU-701 , an iron-based MOF exhibiting the molecular fan effect.[3]
Protocol:
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Precursor Prep: Dissolve H₄NPDI (10 mg) and Fe(NO₃)₃·9H₂O (20 mg) in DMF (5 mL).
-
Modulation: Add Acetic Acid (0.5 mL) to control crystal growth and defect density.
-
Solvothermal Synthesis: Seal in a Teflon-lined autoclave. Heat at 150°C (423 K) for 24 hours.[2][5]
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Activation: Wash rod-shaped crystals with DMF and Ethanol. Solvent exchange with acetone for 3 days, followed by activation at 120°C under vacuum.
Mechanistic Visualization
The following diagram illustrates the synthesis logic and the "Molecular Fan" mechanism within the MOF pore.
Caption: Synthesis pathway of H₄NPDI and its assembly into ZJU-701, highlighting the emergent "Molecular Fan" property.
Functional Applications & Data
Trace Benzene Capture (Environmental Remediation)
ZJU-701 utilizes the H₄NPDI ligand to create pores that are "molecularly matched" to benzene. However, unlike static pores where diffusion is slow, the naphthalene rotor acts as a kinetic accelerator.[1][2]
-
Adsorption Capacity: ~2.05 mmol/g at low pressure (P/P₀ = 0.001).[2][6]
-
Kinetics: Adsorption rate constant (
) is significantly higher than rigid analogues (e.g., MFM-300 series) due to the rotor mechanism reducing the energy barrier for guest entry. -
Stability: Retains capacity over >10 adsorption/desorption cycles; stable in moisture.[2]
Drug Delivery Potential
While primarily studied for gas separation, the H₄NPDI-based Fe-MOFs hold promise for drug delivery:
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Biocompatibility: Iron (Fe) is a biologically essential metal with low toxicity compared to Cr or Ni MOFs.[2]
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Pore Size: The hierarchical micropores (approx. 6–10 Å) are suitable for loading small molecule drugs (e.g., 5-fluorouracil, ibuprofen).[1][2]
-
Responsive Release: The "rotor" dynamics could theoretically be modulated by temperature or pH, offering a novel release mechanism.[1][2]
References
-
Construction of Molecular Fans in Metal-Organic Framework to Overcome Diffusion Resistance in Molecular-size-matched Pores for Trace Benzene Capture. Source: ResearchGate / Small (Journal) Context:[1] Primary source for ZJU-701 synthesis, H₄NPDI ligand structure, and the "molecular fan" mechanism.[1][2]
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Modeling PCN-61 and PCN-66: Isostructural rht-Metal–Organic Frameworks. Source: ACS Publications (Crystal Growth & Design) Context:[1] Provides comparative data on similar tetracarboxylate/tricarboxylate ligand geometries and Cu-paddlewheel MOF assembly, validating the structural logic of naphthalene-based linkers.
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Uncovering the Structural Diversity of Y(III) Naphthalene-2,6-Dicarboxylate MOFs. Source: Frontiers in Chemistry Context: Background on naphthalene-dicarboxylate coordination chemistry, useful for understanding the stability of the naphthalene core in solvothermal conditions.[2]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Naphthalene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
